molecular formula C8H18Cl2N2 B1486704 1-Cyclobutylpiperazine dihydrochloride CAS No. 799557-65-6

1-Cyclobutylpiperazine dihydrochloride

Cat. No.: B1486704
CAS No.: 799557-65-6
M. Wt: 213.15 g/mol
InChI Key: SGDJZAXFNRAMDX-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It has a molecular weight of 213.15 . The compound is a solid at room temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include this compound, involve the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H . The average mass of the molecule is 213.148 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Antimicrobial Agents

1-Cyclobutylpiperazine dihydrochloride has been applied in the synthesis of new pyridone carboxylic acid antibacterial agents. A study demonstrated the preparation of 1-hydroxypiperazine dihydrochloride and its application in synthesizing potent antibacterial agents, highlighting its significance in developing new antimicrobial compounds (Uno et al., 1989).

Spectroscopic Analysis and Structural Investigations

In-depth spectroscopic investigations, including FT-IR and FT-Raman spectra of 1-cyclobutylpiperazine, have been reported. These studies have been crucial in understanding the vibrational frequencies, structural parameters, and solvent effects on this compound, providing valuable insights into its chemical behavior (Bağlayan et al., 2012).

Applications in Organogels and Hydrogels

Research on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, related to 1-Cyclobutylpiperazine, has shown potential applications in the formation of organo- and hydrogels. These findings are significant in the development of new materials with potential applications in various fields, including pharmaceuticals and material science (Xie et al., 2009).

Synthesis of Receptor Antagonists

1-Cyclobutylpiperazine derivatives have been used in the synthesis of receptor antagonists, as seen in the synthesis of a histamine H(3) receptor antagonist. This underscores the compound's role in developing pharmaceuticals targeting specific receptors (Pippel et al., 2010).

Photolysis Studies

Studies on the photolysis of compounds like diclobutrazol, which are structurally related to 1-Cyclobutylpiperazine, have been conducted to understand their behavior under UV light. This research is vital for understanding the environmental impact and degradation of such compounds (Clark et al., 1985).

Crystal Structure Analysis

The crystal structure of related compounds like 1-cyclohexylpiperazine has been analyzed, providing insights into their molecular arrangement and interactions. Such studies are fundamental in material science and pharmacology (Chebbi et al., 2016).

Inclusion Complexes and Drug Development

1-Cyclobutylpiperazine derivatives have been studied for their ability to form inclusion complexes with other molecules like β-cyclodextrin, which is essential in drug development and delivery systems (Caira et al., 2001).

Synthesis of Cycloolefins and Heterocycles

Research has been conducted on the reactions of compounds like 1,2-dichlorohexafluorocyclopent-1-ene with nucleophiles, including N-methylpiperazine, a related compound to 1-Cyclobutylpiperazine. Such studies are significant in synthetic chemistry for the production of new olefins and macrofluoroheterocycles (Mir & Shreeve, 1994).

Potential Role in Covid-19 Treatment

A cyclohexylpiperazine derivative, closely related to 1-Cyclobutylpiperazine, has been suggested as a potential strategy for treating Covid-19, highlighting the relevance of such compounds in current medical research (Colabufo et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

Properties

IUPAC Name

1-cyclobutylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJZAXFNRAMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976914
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-68-8
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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